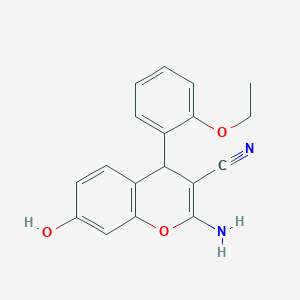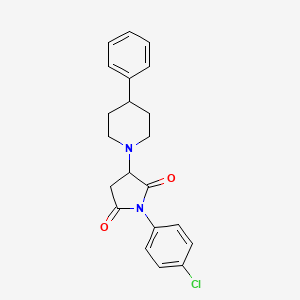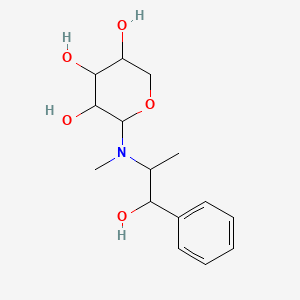
2-amino-4-(2-ethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an amino group, an ethoxyphenyl group, a hydroxy group, and a cyanide group, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to yield the chromene core. Subsequent functionalization steps introduce the amino and hydroxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(2-ethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(2-ethoxyphenyl)-7-hydroxy-4H-chromen-3-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-AMINO-4-(2-METHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(2-HYDROXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(2-CHLOROPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
Uniqueness
2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
2-amino-4-(2-ethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-15-6-4-3-5-12(15)17-13-8-7-11(21)9-16(13)23-18(20)14(17)10-19/h3-9,17,21H,2,20H2,1H3 |
InChIキー |
ZRFQKUKXEPVFQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide](/img/structure/B14942201.png)


![4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14942209.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)


![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)
